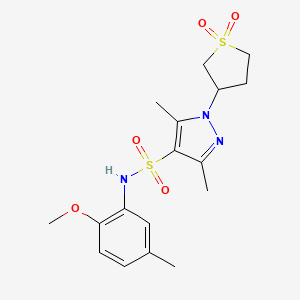

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S2/c1-11-5-6-16(25-4)15(9-11)19-27(23,24)17-12(2)18-20(13(17)3)14-7-8-26(21,22)10-14/h5-6,9,14,19H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGCJCUYPNSQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(N(N=C2C)C3CCS(=O)(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolyl structure, followed by the introduction of the sulfonyl and thiolanone groups. Common reagents used in these reactions include sulfonyl chlorides, thiolanes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The aromatic and pyrazolyl groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Shares structural similarities but lacks the sulfonyl and pyrazolyl groups.

Vanillyl methyl ketone: Another related compound with a simpler structure.

Uniqueness

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Biological Activity

The compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a member of the pyrazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 300.34 g/mol. The structure includes a pyrazole ring, a sulfonamide group, and a thiolane moiety, which together contribute to its biological profile.

Antioxidant Activity

Research indicates that compounds containing a pyrazole nucleus exhibit significant antioxidant properties. The presence of electron-donating groups in the structure enhances the ability to scavenge free radicals. Molecular docking studies suggest that this compound can effectively interact with radical species, potentially mitigating oxidative stress in biological systems .

Anti-inflammatory Properties

Pyrazole derivatives have been documented for their anti-inflammatory effects. The sulfonamide group in this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. In vitro studies have shown that related compounds can decrease inflammatory markers in cell cultures .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Similar pyrazole derivatives have demonstrated efficacy against various bacterial strains, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, possibly through the activation of caspases or modulation of cell cycle regulators. In vivo studies are required to confirm these effects and determine the therapeutic window .

The biological activities of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The dioxo-thiolan moiety may participate in electrophilic substitution reactions, enhancing reactivity towards biological targets.

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its role as an enzyme inhibitor, particularly in metabolic pathways involving amino acids and nucleotides.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related pyrazole compounds:

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide?

- Methodological Answer : The synthesis involves nucleophilic substitution and cyclization steps. For example, using polar aprotic solvents like DMF or ethanol facilitates reactivity, while bases such as K₂CO₃ deprotonate intermediates to promote alkylation (e.g., with RCH₂Cl). Reaction monitoring via TLC ensures completion, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the sulfonamide derivative .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring structures (e.g., thiolan, pyrazole, and sulfonamide groups).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.

- HPLC : Assesses purity (>95% threshold for biological assays).

- X-ray Crystallography (if crystals form): Resolves absolute configuration and hydrogen-bonding networks .

Q. What solvent systems and reaction conditions minimize byproducts during synthesis?

- Methodological Answer : Use anhydrous DMF under nitrogen to prevent hydrolysis of sensitive intermediates. Stirring at 0–25°C reduces side reactions (e.g., over-alkylation). Stoichiometric control of reagents (e.g., 1.1 mmol RCH₂Cl per 1 mmol precursor) and slow addition of electrophiles improve yield .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction parameters for this compound’s synthesis?

- Methodological Answer : Apply a fractional factorial design to screen variables (temperature, solvent polarity, base strength, stoichiometry). Response Surface Methodology (RSM) identifies optimal conditions. For example, a Central Composite Design (CCD) with 3–5 center points quantifies interactions between molar ratios and reaction time, reducing trials by 40–60% while maximizing yield .

Q. What computational strategies predict this compound’s reactivity in biological or catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase) using force fields like CHARMM or AMBER.

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using regression analysis .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamides?

- Methodological Answer : Conduct a meta-analysis of IC₅₀ values across studies, normalizing for assay conditions (pH, cell lines). Validate discrepancies via orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation). Comparative molecular docking studies identify key residue interactions that explain variance in potency .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure inhibition constants (Kᵢ) under varying substrate concentrations (Lineweaver-Burk plots).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Site-Directed Mutagenesis : Modify putative binding residues in the target enzyme to confirm critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.